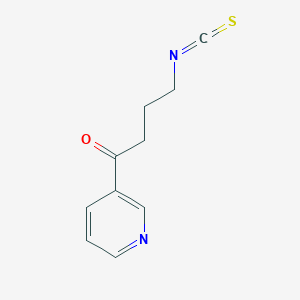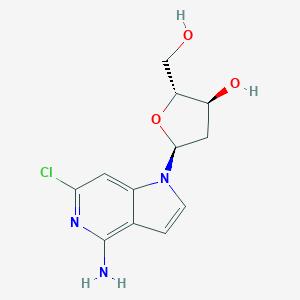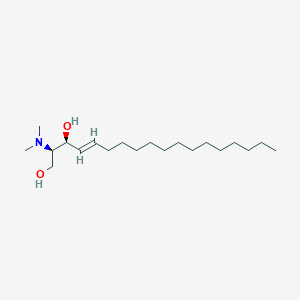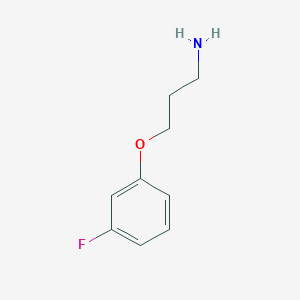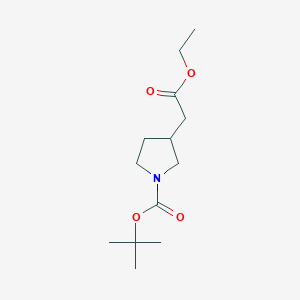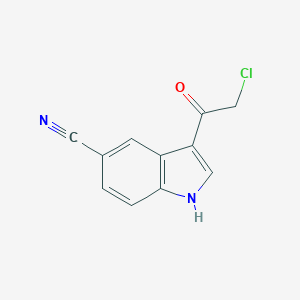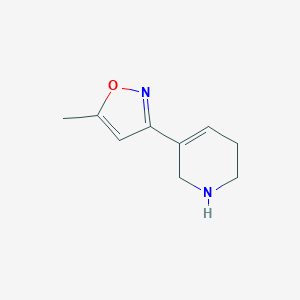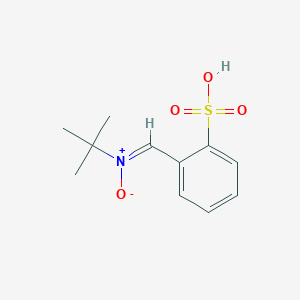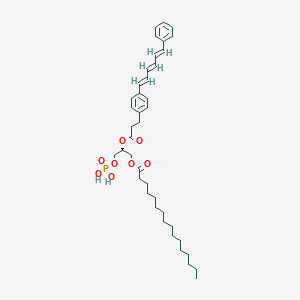
Dphppa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dphppa, also known as 2,6-diisopropylphenylaminobicyclo[3.1.0]hexane-2,6-dicarboxylate, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Dphppa is a bicyclic compound that has a unique structure and properties that make it an ideal candidate for various research studies.
Aplicaciones Científicas De Investigación
Dphppa has shown promising results in various scientific research studies. It has been used in the field of neuroscience to study the role of glutamate receptors in the brain. Dphppa has also been used in the field of pharmacology to study the effects of drugs on the central nervous system. In addition, Dphppa has been used in the field of chemistry to study the properties of bicyclic compounds.
Mecanismo De Acción
Dphppa acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a specific site on the receptor and inhibits its activity. The NMDA receptor is involved in various physiological processes, including learning and memory, and its inhibition can lead to various effects on the brain.
Efectos Bioquímicos Y Fisiológicos
Dphppa has been shown to have various biochemical and physiological effects. It has been found to reduce the release of glutamate in the brain, which is a neurotransmitter that plays a role in various physiological processes. Dphppa has also been found to reduce the activity of the NMDA receptor, which can lead to various effects on the brain, including reduced neuronal excitability and reduced synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dphppa has various advantages and limitations for lab experiments. One of the advantages is that it is a highly specific antagonist of the NMDA receptor, which makes it an ideal tool for studying the role of the receptor in various physiological processes. However, one of the limitations is that it has a short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the use of Dphppa in scientific research. One direction is to study its effects on various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on various physiological processes, including learning and memory. In addition, future studies can focus on developing new compounds based on the structure of Dphppa that can have even more specific effects on the NMDA receptor.
Métodos De Síntesis
Dphppa can be synthesized using the following method. First, Dphppapylaniline is reacted with maleic anhydride to form the corresponding imide. The imide is then reduced using sodium borohydride to form the amine. The amine is then reacted with diethyl 2,6-dimethylglutarate to form Dphppa.
Propiedades
Número CAS |
124345-22-8 |
|---|---|
Nombre del producto |
Dphppa |
Fórmula molecular |
C40H57O8P |
Peso molecular |
696.8 g/mol |
Nombre IUPAC |
[(2R)-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]-3-phosphonooxypropyl] hexadecanoate |
InChI |
InChI=1S/C40H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-26-39(41)46-33-38(34-47-49(43,44)45)48-40(42)32-31-37-29-27-36(28-30-37)25-18-15-14-17-22-35-23-19-16-20-24-35/h14-20,22-25,27-30,38H,2-13,21,26,31-34H2,1H3,(H2,43,44,45)/b15-14+,22-17+,25-18+/t38-/m1/s1 |
Clave InChI |
ABEDEAONQWPDLX-WSKUTTHJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Sinónimos |
1-palmitoyl-2-((2-(4-(6-phenyl-1,3,5-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidic acid DPHpPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



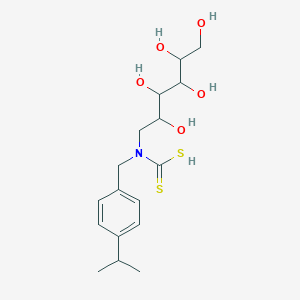


![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
